![molecular formula C12H11BrN4OS B257096 6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257096.png)
6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that belongs to the category of triazolo-thiadiazine derivatives. This compound has been extensively researched due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in the production of certain chemicals that contribute to the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain enzymes and receptors, which makes it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One area of research is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-bromoaniline with 2-chloroacetaldehyde in the presence of sodium hydride and acetonitrile. The resulting product is then treated with thiosemicarbazide in the presence of sodium hydroxide to obtain the final product. This synthesis method has been optimized to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, epilepsy, and Alzheimer's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
Produktname |
6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
|---|---|
Molekularformel |
C12H11BrN4OS |
Molekulargewicht |
339.21 g/mol |
IUPAC-Name |
6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H11BrN4OS/c1-18-6-11-14-15-12-17(11)16-10(7-19-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
JTGWOAKQWLIMDF-UHFFFAOYSA-N |
SMILES |
COCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
COCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



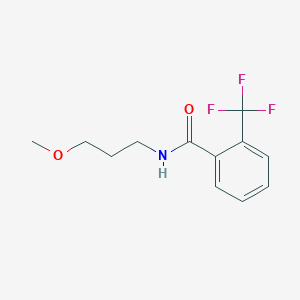


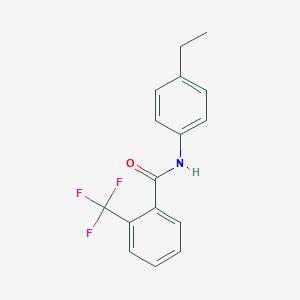

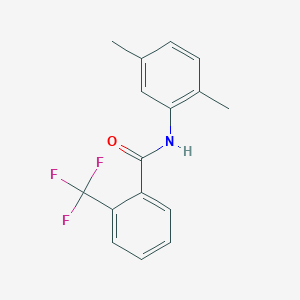
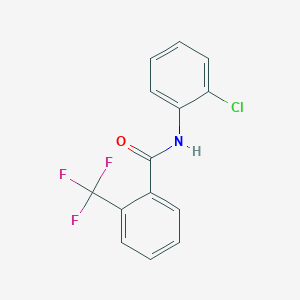
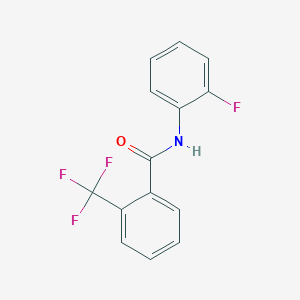
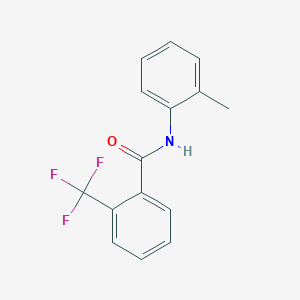
![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)
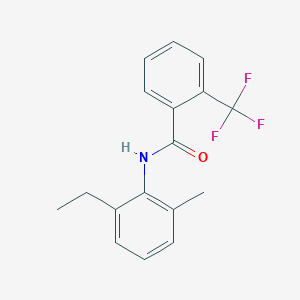

![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)